4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide is a complex organic compound with a molecular formula of C18H20N4O5S2 . This compound features a benzisothiazole moiety, which is known for its stability and diverse applications in various fields.
Vorbereitungsmethoden
The synthesis of 4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzisothiazole ring . This intermediate is then further reacted with hydrazine derivatives and sulfonamide groups under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzisothiazole moiety can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and other reactive sites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors . The benzisothiazole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide include:
- 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]ethanol
- 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
- 2-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol
These compounds share the benzisothiazole moiety but differ in their functional groups and overall structure, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C18H20N4O5S2 |
---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
4-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C18H20N4O5S2/c1-3-22(4-2)29(26,27)14-11-9-13(10-12-14)18(23)20-19-17-15-7-5-6-8-16(15)28(24,25)21-17/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,23) |
InChI-Schlüssel |
YABKQPYVSUTWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.